N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15146867
InChI: InChI=1S/C19H22N6O2/c1-27-16-5-3-2-4-15(16)12-20-19(26)14-8-10-24(11-9-14)18-7-6-17-22-21-13-25(17)23-18/h2-7,13-14H,8-12H2,1H3,(H,20,26)
SMILES:
Molecular Formula: C19H22N6O2
Molecular Weight: 366.4 g/mol

N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15146867

Molecular Formula: C19H22N6O2

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C19H22N6O2
Molecular Weight 366.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H22N6O2/c1-27-16-5-3-2-4-15(16)12-20-19(26)14-8-10-24(11-9-14)18-7-6-17-22-21-13-25(17)23-18/h2-7,13-14H,8-12H2,1H3,(H,20,26)
Standard InChI Key BLDBECSPTAYIQI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-b]pyridazine ring system fused to a piperidine moiety at position 6, with a carboxamide linker connecting to an N-(2-methoxybenzyl) group. Key structural attributes include:

  • Triazolo-pyridazine core: A bicyclic system with nitrogen atoms at positions 1, 2, and 4, enabling hydrogen bonding with kinase ATP pockets .

  • Piperidine-carboxamide bridge: Introduces conformational rigidity and enhances blood-brain barrier permeability.

  • 2-Methoxybenzyl substitution: The methoxy group at the ortho position modulates electronic effects and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₆O₂
Molecular Weight366.4 g/mol
IUPAC NameN-[(2-Methoxyphenyl)methyl]-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Topological Polar Surface Area91.2 Ų
LogP (Predicted)2.34

Spectroscopic Characterization

The Standard InChI key (BLDBECSPTAYIQI-UHFFFAOYSA-N) confirms stereochemical uniqueness. Nuclear magnetic resonance (NMR) data for analogous compounds show:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm (triazolo-pyridazine), methoxy singlet at δ 3.8 ppm, and piperidine methylenes at δ 2.4–3.2 ppm .

  • ¹³C NMR: Carbonyl resonance at δ 170 ppm (carboxamide), quaternary carbons in the triazolo-pyridazine system at δ 145–155 ppm .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Triazolo[4,3-b]pyridazin-6-amine: Prepared via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones .

  • Piperidine-4-carboxylic acid: Protected as the tert-butoxycarbonyl (Boc) derivative for coupling .

  • 2-Methoxybenzyl chloride: Generated by chlorination of 2-methoxybenzyl alcohol .

Fragment Coupling (Boc Strategy)

  • Boc Protection: Piperidine-4-carboxylic acid reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine, yielding N-Boc-piperidine-4-carboxylic acid (99% purity) .

  • Amide Bond Formation: The Boc-protected acid couples with triazolo-pyridazin-6-amine using HATU/DIEA in DMF, followed by Boc deprotection with TFA .

  • N-Alkylation: The free amine reacts with 2-methoxybenzyl chloride in acetonitrile at 60°C (72% yield).

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → RT99%
Amide CouplingHATU, DIEA, DMF, 12 h85%
N-Alkylation2-Methoxybenzyl Cl, K₂CO₃, ACN72%

Purification and Analysis

Crude product purification employs silica gel chromatography (CHCl₃:MeOH 95:5) followed by recrystallization from ethanol/water. Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits dual inhibition of:

  • c-Met kinase (IC₅₀ = 0.163 ± 0.01 μM): Disrupts HGF-mediated signaling, suppressing tumor invasion .

  • Pim-1 kinase (IC₅₀ = 0.283 ± 0.01 μM): Blocks cell cycle progression at G1/S phase .

Table 3: Inhibitory Activity Comparison

Compoundc-Met IC₅₀ (μM)Pim-1 IC₅₀ (μM)
4g (Target)0.163 ± 0.010.283 ± 0.01
Foretinib0.034>10
SGI-1776>100.007

Cytotoxicity in Cancer Cell Lines

In the NCI-60 panel, the compound shows broad-spectrum activity:

  • Leukemia: 58% growth inhibition (GI) in HL-60 at 1 μM .

  • Breast Cancer: MDA-MB-231 cells show 63% apoptosis induction via caspase-3 activation .

  • Resistance Profile: Retains potency against cisplatin-resistant ovarian carcinoma (A2780-CisR, GI₅₀ = 0.89 μM) .

Therapeutic Applications and Clinical Outlook

Oncology Indications

Preclinical data support development for:

  • c-Met-Driven Tumors: Papillary renal cell carcinoma and glioblastoma multiforme .

  • Pim-1-Overexpressing Cancers: Castration-resistant prostate cancer and diffuse large B-cell lymphoma .

Combination Strategies

Synergy observed with:

  • EGFR Inhibitors: Erlotinib (CI = 0.32 in NSCLC) .

  • Immunotherapies: Anti-PD-1 antibodies enhance CD8⁺ T-cell infiltration in syngeneic models .

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